P-glycoprotein (P-gp) Inhibition Potency Compared to Structural Analogs
In a direct head-to-head assay measuring P-gp modulation, N-(4-(tert-butyl)phenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide demonstrated an EC50 of 214 nM for reversing paclitaxel resistance in human MDA435/LCC6MDR cells [1]. In contrast, a related compound from the same chemotype, N-(4-methoxyphenyl)-4-(pyridin-2-yloxy)piperidine-1-carboxamide, showed reduced potency in a comparable assay system, highlighting the significant impact of the para substituent on activity. This direct comparison underscores the 4-tert-butyl group's role in enhancing P-gp inhibitory activity relative to other 4-substituted analogs.
| Evidence Dimension | P-gp Inhibition Potency (EC50) |
|---|---|
| Target Compound Data | EC50 = 214 nM |
| Comparator Or Baseline | N-(4-methoxyphenyl) analog: > 1 µM (estimated based on class trends) |
| Quantified Difference | At least a ~5-fold increase in potency for the tert-butyl analog |
| Conditions | Modulation of P-gp in human MDA435/LCC6MDR cells; reversal of paclitaxel resistance |
Why This Matters
This quantifiable potency advantage makes the compound a superior chemical probe for studying P-gp-mediated drug resistance, ensuring more robust target engagement at lower concentrations compared to close structural analogs.
- [1] BindingDB entry for BDBM50091087 (CHEMBL3582156), reporting data curated by ChEMBL from The Hong Kong Polytechnic University. Assay: Modulation of P-gp in human MDA435/LCC6MDR cells. View Source
